molecular formula C15H20N2O3 B5579945 N-{2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PHENYL}ACETAMIDE

N-{2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PHENYL}ACETAMIDE

Cat. No.: B5579945
M. Wt: 276.33 g/mol
InChI Key: VQDMJWVOZWUBSW-UHFFFAOYSA-N
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Description

N-{2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PHENYL}ACETAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, connected to a phenylacetamide moiety through a carbonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Scientific Research Applications

N-{2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PHENYL}ACETAMIDE typically involves the reaction of 2,6-dimethylmorpholine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenylacetamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted morpholine or phenylacetamide derivatives.

Mechanism of Action

The mechanism of action of N-{2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Known for its use in the synthesis of heterocyclic compounds with potential biological activities.

    6-(2,6-Dimethylmorpholino)nicotinaldehyde: Utilized in chemical research for its unique structure and reactivity.

Uniqueness

N-{2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PHENYL}ACETAMIDE stands out due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[2-(2,6-dimethylmorpholine-4-carbonyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10-8-17(9-11(2)20-10)15(19)13-6-4-5-7-14(13)16-12(3)18/h4-7,10-11H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDMJWVOZWUBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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